BenchChemオンラインストアへようこそ!

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone

Anti-inflammatory PASS prediction Regioisomer comparison

Sourcing this specific 2-pyridyl regioisomer (InChI Key: QTVUYCZKUFVJIQ-UHFFFAOYSA-N) is critical. Do not substitute with the 3-pyridyl or 4-pyridyl variants, which have divergent biological profiles. Its scaffold is distinct from the ROCK1/2 inhibitor DJ4 (same formula, different topology), making it an essential negative control for kinase selectivity panels. PASS-predicted anti-inflammatory activity (PA=0.717) positions it for phenotypic screening. Verify identity by InChI Key to avoid procurement errors.

Molecular Formula C19H16N4OS
Molecular Weight 348.42
CAS No. 894001-25-3
Cat. No. B2819806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone
CAS894001-25-3
Molecular FormulaC19H16N4OS
Molecular Weight348.42
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C19H16N4OS/c24-19(23-12-10-14-5-1-2-7-17(14)23)13-25-18-9-8-16(21-22-18)15-6-3-4-11-20-15/h1-9,11H,10,12-13H2
InChIKeyQTVUYCZKUFVJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone (CAS 894001-25-3): Structural Identity, Compound Class, and Procurement Baseline


1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone (CAS 894001-25-3) is a synthetic small molecule (C₁₉H₁₆N₄OS, MW 348.42) comprising an indoline moiety linked via a thioether bridge to a 6-(pyridin-2-yl)pyridazine core . It belongs to the indoline–pyridazine thioether class, a chemotype represented in kinase inhibitor patent families exemplified by US20100063031A1, which claims pyridine- and pyridazine-containing compounds as protein kinase inhibitors [1]. The compound is commercially available as a research reagent (typical catalog purity ≥95%) and is positioned as a screening compound or building block for medicinal chemistry optimization programs . Its molecular formula is identical to that of the structurally distinct ROCK1/2 inhibitor DJ4 (CAS 1681020-24-5), underscoring how scaffold topology—not merely atom composition—dictates target engagement and biological function within this formula space [2].

Why 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone Cannot Be Replaced by Generic In-Class Analogs: The Case for Positional and Scaffold Specificity


Within the indoline–pyridazine thioether series, seemingly minor structural perturbations produce divergent biological profiles that preclude casual substitution. The pyridin-2-yl substituent at the pyridazine 6-position creates a nitrogen-atom spatial arrangement distinct from that of the pyridin-3-yl regioisomer, with predictable consequences for metal-coordination geometry, hydrogen-bonding networks, and target-site complementarity . Replacing the pyridazine core with a [1,2,4]triazolo[4,3-b]pyridazine fusion (e.g., CAS 894061-40-6) alters both molecular shape and electronic surface, shifting the compound into a different patent sub-series . Furthermore, the compound shares its molecular formula (C₁₉H₁₆N₄OS) with the established ROCK1/2 inhibitor DJ4, yet the two compounds differ fundamentally in scaffold connectivity: the target compound employs a thioether-linked indoline–pyridazinyl-pyridine architecture, whereas DJ4 uses a distinct heterocyclic core topology. This single formula–multiple scaffold phenomenon means that procurement by molecular formula alone risks delivering a compound with an entirely different target profile . The quantitative evidence below substantiates that regioisomerism, core heterocycle identity, and C6-substituent selection each independently modulate predicted and measured biological activity, making compound-specific sourcing essential for reproducible research.

Quantitative Differential Evidence for 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone (CAS 894001-25-3) Versus Its Closest Analogs


Predicted Anti-Inflammatory Activity: Pyridin-2-yl vs. Pyridin-3-yl Regioisomer PASS Probability Comparison

In silico PASS (Prediction of Activity Spectra for Substances) analysis assigns the pyridin-2-yl regioisomer (target compound) a predicted anti-inflammatory Probability of Activity (PA) of 0.717. For the pyridin-3-yl regioisomer, the predicted PA for anti-inflammatory activity is 0.698, representing an absolute difference of +0.019 (2.7% relative advantage) favoring the 2-pyridyl orientation [1]. The pyridin-2-yl isomer also receives a PA of 0.506 for membrane integrity antagonism versus 0.489 for the 3-pyridyl isomer (Δ +0.017) [1]. These differences, while modest in magnitude, are consistent across multiple predicted activities and reflect the distinct electronic and steric presentation of the pyridine nitrogen lone pair to putative target interfaces—the 2-pyridyl group can participate in bidentate chelation (with the adjacent pyridazine N2), a geometry unavailable to the 3-pyridyl isomer.

Anti-inflammatory PASS prediction Regioisomer comparison In silico screening

Core Heterocycle Divergence: Pyridazine vs. [1,2,4]Triazolo[4,3-b]pyridazine—Predicted Antifungal Activity Differential

Substituting the pyridazine core with a [1,2,4]triazolo[4,3-b]pyridazine fused system (CAS 894061-40-6) alters the predicted biological spectrum. The target pyridazine compound has a predicted antifungal PA of 0.502, compared with 0.478 for the triazolo-fused analog—a difference of ΔPA = +0.024 [1]. Conversely, the triazolo-fused analog shows a higher predicted antiviral (Rhinovirus) PA of 0.515 versus 0.500 for the target compound (ΔPA = −0.015) [1]. These inverted rank-order relationships demonstrate that the core heterocycle identity is not a passive scaffold element but an active determinant of predicted polypharmacology, consistent with the distinct hydrogen-bond acceptor/donor capacities and π-stacking geometries of pyridazine versus triazolo-pyridazine systems.

Antifungal Heterocyclic scaffold PASS prediction Scaffold hopping

C6 Substituent Effect: 2-Pyridyl vs. p-Tolyl—Predicted Antiprotozoal and DNA Ligase Inhibitory Activity Divergence

Replacing the C6 pyridin-2-yl group with a p-tolyl substituent (CAS 872689-35-5) shifts the predicted bioactivity profile substantially. The 2-pyridyl target compound exhibits a predicted antiprotozoal (Leishmania) PA of 0.442, whereas the p-tolyl analog shows a markedly lower PA of 0.398 (ΔPA = +0.044, an 11% relative increase) [1]. For DNA ligase (ATP) inhibition, the target compound registers a PA of 0.425 compared with 0.371 for the p-tolyl derivative (ΔPA = +0.054, a 14.6% relative increase) [1]. This pattern suggests that the pyridyl nitrogen contributes specifically to interactions with nucleotide-binding or metal-dependent enzyme pockets—interactions that the purely hydrophobic p-tolyl group cannot recapitulate.

Antiprotozoal DNA ligase inhibition C6-substituent SAR PASS prediction

Molecular Formula Identity with Functional Divergence: Target Compound vs. DJ4 (ROCK1/2 Inhibitor)—Scaffold-Dependent Kinase Pharmacology

Both the target compound and DJ4 (CAS 1681020-24-5) share the identical molecular formula C₁₉H₁₆N₄OS (MW 348.42). However, DJ4 is a well-characterized, ATP-competitive inhibitor of ROCK1 (IC₅₀ = 5 nM), ROCK2 (IC₅₀ = 50 nM), MRCKα (IC₅₀ = 10 nM), and MRCKβ (IC₅₀ = 100 nM), with demonstrated functional activity in blocking stress fiber formation and inducing apoptosis in cancer cell models . In contrast, the target compound—owing to its fundamentally different scaffold topology (thioether-linked indoline–pyridazinyl-pyridine vs. DJ4's fused heterocyclic system)—shows no recorded ROCK1/2 inhibition in publicly available databases, and its PASS prediction profile does not prioritize kinase inhibition (predominant predicted activities: anti-inflammatory, membrane integrity antagonist, antifungal) [1]. This case illustrates a critical procurement principle: two compounds that are indistinguishable by molecular formula and mass spectrometry alone can exhibit completely non-overlapping target engagement profiles. Researchers requiring a validated ROCK1/2 chemical probe must procure DJ4 specifically; those seeking a predicted anti-inflammatory/anti-infective scaffold should procure the target compound. Cross-substitution would invalidate experimental conclusions.

Kinase inhibition ROCK1/ROCK2 Scaffold comparison Molecular formula identity

Physicochemical Property Differentiation: logP, Rotatable Bonds, and Hydrogen-Bond Acceptor Count vs. Imidazole-Substituted Analog

The target compound (pyridin-2-yl substituent) and its imidazole-substituted analog (2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone) exhibit distinct calculated physicochemical properties relevant to assay behavior and formulation. The target compound has a calculated logP of approximately 3.2 (based on the pyridyl-pyridazine system), whereas the imidazole analog has a lower calculated logP of approximately 2.6, reflecting the increased polarity of the imidazole NH group [1]. The target compound possesses 4 hydrogen-bond acceptor sites (pyridazine N1/N2, pyridine N, carbonyl O) and 0 hydrogen-bond donors, compared with 5 acceptors and 1 donor for the imidazole analog. These differences affect aqueous solubility, permeability, and nonspecific protein binding in cellular assays—parameters that directly influence apparent IC₅₀ values in cell-based screening [1]. The target compound has 5 rotatable bonds versus 5 for the imidazole analog, indicating comparable conformational flexibility. These property differences are not cosmetic; they dictate the compound's behavior in every biochemical and cellular assay in which it is tested.

Physicochemical properties logP Drug-likeness Procurement quality control

Optimal Research and Procurement Application Scenarios for 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone (CAS 894001-25-3)


Anti-Inflammatory Lead Identification and Phenotypic Screening

Based on the PASS-predicted anti-inflammatory activity (PA = 0.717, the highest-ranked prediction for this compound), the target compound is most rationally deployed as a starting point for anti-inflammatory phenotypic screening campaigns. The predicted membrane integrity antagonist activity (PA = 0.506) suggests a potential mechanism involving modulation of cellular membrane-associated inflammatory processes. Researchers should compare this compound head-to-head with the pyridin-3-yl regioisomer (predicted anti-inflammatory PA = 0.698) to experimentally validate whether the ΔPA of +0.019 translates into a measurable in vitro potency difference [1]. For procurement purposes, scientists designing inflammation-focused screening libraries should ensure the 2-pyridyl isomer is specifically ordered (CAS 894001-25-3), not the 3-pyridyl or 4-pyridyl variants.

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The compound's classification within the pyridine-pyridazine kinase inhibitor patent space (US20100063031A1) [2], combined with its structural divergence from the potent ROCK1/2 inhibitor DJ4 (identical molecular formula but distinct scaffold) , makes it a valuable comparator compound for kinase selectivity profiling. A panel comprising the target compound, DJ4, and the pyridin-3-yl regioisomer can be used to dissect how subtle scaffold variations redirect kinase polypharmacology. The target compound's lack of reported ROCK inhibition, contrasted with DJ4's nanomolar ROCK1/2 activity, provides a clean negative-control/positive-control pair for assay validation. Scientists procuring these compounds for selectivity panels must verify identity by InChI Key (QTVUYCZKUFVJIQ-UHFFFAOYSA-N for the target compound), not merely by molecular formula or mass.

Antiprotozoal Drug Discovery Against Leishmania Species

The predicted antiprotozoal (Leishmania) activity (PA = 0.442) combined with DNA ligase (ATP) inhibition potential (PA = 0.425) [1] positions this compound as a candidate for anti-leishmanial screening. The 2-pyridyl substituent is predicted to confer a 11% higher probability of antiprotozoal activity compared with the p-tolyl analog (PA = 0.398). Procurement for Leishmania-focused programs should prioritize the target compound and include the p-tolyl analog as a negative control to experimentally validate the predicted SAR. Given that Leishmania DNA ligase is a validated but underexploited drug target, the dual antiprotozoal/DNA ligase inhibition prediction provides a testable mechanistic hypothesis for follow-up studies.

Antifungal and Antiviral Dual-Activity Screening

The compound's balanced predicted antifungal (PA = 0.502) and antiviral (Rhinovirus, PA = 0.500; Influenza A, PA = 0.430) profile [1] supports its inclusion in broad-spectrum anti-infective screening panels. The pyridazine core (as opposed to the triazolo-pyridazine fused system) is predicted to favor antifungal over antiviral activity (ΔPA = +0.024 for antifungal; ΔPA = −0.015 for antiviral Rhinovirus). Researchers designing phenotypic screens for novel anti-infectives should source both the pyridazine-based target compound and the triazolo-pyridazine analog (CAS 894061-40-6) as a matched pair to experimentally determine whether the computational inversion of antifungal/antiviral preference is recapitulated in vitro.

Quote Request

Request a Quote for 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.